4-氨基-3-肼基-6-甲基-1,2,4-三嗪-5-酮

描述

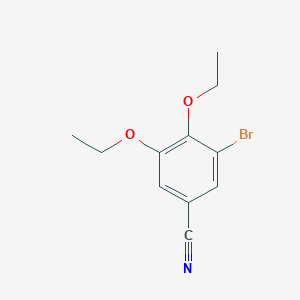

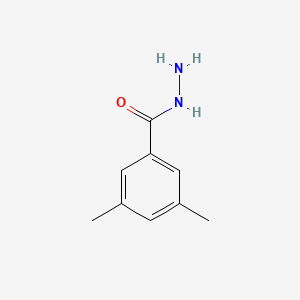

“4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” is a chemical compound with the molecular formula C4H8N6O . It’s a derivative of 1,2,4-triazine, a class of heterocyclic compounds that have attracted attention due to their diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives like “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” involves various types of chemical reactions such as alkylation, acylation, aroylation, elimination, substitution, acidic/basic hydrolysis, oxidation, cyclocondensation, cycloaddition, phosphorylation, and complexation reactions .Molecular Structure Analysis

The molecular structure of “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” can be found in databases like PubChem . Detailed structural insights and vibrational assignments can be obtained using multi-spectroscopic techniques such as NMR, FT-IR, FT-Raman, and UV-vis along with quantum chemical calculations .Chemical Reactions Analysis

The chemical reactivity of “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” can be studied through various reactions such as alkylation, acylation, aroylation, elimination, substitution, acidic/basic hydrolysis, oxidation, cyclocondensation, cycloaddition, phosphorylation, and complexation .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” can be found in databases like PubChem . These databases provide information about its structure, chemical names, classification, patents, literature, biological activities, and more .科学研究应用

Synthesis of Heterocyclic Compounds

AHMT serves as a precursor in the synthesis of various heterocyclic compounds. A notable reaction is its cascade reaction with triethyl orthoacetate, which leads to the formation of several triazolo-triazine derivatives . These compounds are of interest due to their potential biological activities and as frameworks for constructing bioactive molecules.

Selective Adsorption of Metals

Modified graphene oxide with AHMT has shown greatly enhanced selective adsorption of gallium (Ga) from aqueous solutions . This application is significant for environmental protection and resource utilization, particularly in the recovery of Ga from industrial residues.

Development of Bioactive Molecules

AHMT derivatives have been explored for their potential as bioactive molecules. They have shown promise as inhibitors of adenosine A2a receptors, neuroprotectors, antitumor agents, and herbicides . This versatility makes AHMT a valuable scaffold in medicinal chemistry.

Sensor Development

AHMT has been utilized in the development of highly selective sensors. For instance, it has been used as a selective material for the detection of copper (II) ions in solution, demonstrating its utility in environmental monitoring and analytical chemistry .

Organic Synthesis

In organic synthesis, AHMT can undergo various reactions to form new compounds with potential applications in different fields. Its reactivity with ortho esters, for example, has been proposed as a mechanism for the alkylation of amino-substituted triazolo-triazines .

Agricultural Chemistry

AHMT derivatives have been investigated for their use in agricultural chemistry, particularly as herbicides . The triazine ring, a common motif in many herbicides, suggests that AHMT can be a key intermediate in the development of new agrochemicals.

安全和危害

作用机制

Target of Action

It’s known that various derivatives of the [1,2,4]triazolo[1,5-a][1,3,5]triazine heterocyclic system, to which this compound belongs, have been shown to be inhibitors of adenosine a2a receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and regulation of blood flow .

Mode of Action

The compound undergoes a cascade reaction with triethyl orthoacetate. The initially formed 7-amino-substituted 3-methyl [1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-ones undergo a Dimroth-type rearrangement, forming 5-amino-substituted 2-methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones . These then undergo alkylation at three positions .

Biochemical Pathways

Given its structural similarity to other triazine derivatives, it may influence pathways involving adenosine a2a receptors .

Result of Action

Similar compounds have shown potential as neuroprotectors, antitumor agents, and herbicides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one. For instance, the compound’s reaction with triethyl orthoacetate is temperature-dependent

属性

IUPAC Name |

4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6O/c1-2-3(11)10(6)4(7-5)9-8-2/h5-6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFPBWZQPPESLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401811 | |

| Record name | 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |

CAS RN |

89124-32-3 | |

| Record name | 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)

![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)